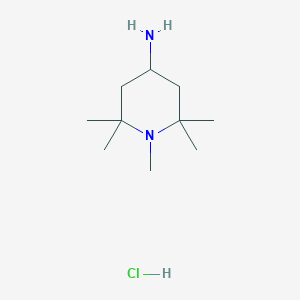![molecular formula C24H22N4O3 B4059016 2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B4059016.png)
2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide
説明
This compound is a type of phenoxy acetamide derivative . It is a ring assembly and a member of pyridazines . The molecular formula is C23H20N4O2 .
Molecular Structure Analysis
The molecular weight of the compound is 384.4 g/mol . The compound has a complex structure with multiple rings, including a phthalazinyl ring . The InChI string, which represents the structure of the compound, is available .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 90.1 Ų and contains 6 hydrogen bond acceptors and 2 hydrogen bond donors . It has a rotatable bond count of 6 .科学的研究の応用
Chemoselective Acetylation and Synthesis Techniques
Chemoselective Acetylation Using Immobilized Lipase
The study by Magadum and Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, involved chemoselective monoacetylation of 2-aminophenol employing Novozym 435 as the catalyst. This process is crucial for the synthesis of pharmacologically active compounds, providing insights into optimizing reaction conditions for achieving desired selectivity and yield (Magadum & Yadav, 2018).
Green Approach for Drug Design
Reddy et al. (2014) presented environmentally friendly syntheses of potential analgesic and antipyretic compounds, emphasizing the importance of green chemistry in the development of new pharmaceuticals. This approach aligns with the synthesis of complex molecules like 2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide, suggesting pathways for designing environmentally benign syntheses (Reddy et al., 2014).
Pharmacological Potential and Mechanistic Insights
Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives
Rani et al. (2016) synthesized novel acetamide derivatives showing potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The research underscores the therapeutic potential of acetamide derivatives, relevant to the study of 2-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide, in developing new treatments (Rani et al., 2016).
Anticancer, Anti-Inflammatory, and Analgesic Activities of Acetamide Derivatives
Another study by Rani et al. (2014) further emphasizes the pharmacological applications of acetamide derivatives, highlighting their potential in cancer, inflammation, and pain management. This research provides a foundation for exploring the therapeutic applications of similar compounds (Rani et al., 2014).
特性
IUPAC Name |
2-[4-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-2-30-18-11-7-16(8-12-18)23-20-5-3-4-6-21(20)24(28-27-23)26-17-9-13-19(14-10-17)31-15-22(25)29/h3-14H,2,15H2,1H3,(H2,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSCXQAUXGVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4058933.png)

![1-[4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4058958.png)

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4058972.png)
![4,4'-{1,4-butanediylbis[thio(6-methyl-2,4-pyrimidinediyl)]}dimorpholine](/img/structure/B4058976.png)


![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4058988.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4058997.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-ethyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B4059001.png)
![1-(2-{1-[(2,3,6-trimethylphenoxy)acetyl]piperidin-4-yl}ethyl)pyrrolidin-2-one](/img/structure/B4059013.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide](/img/structure/B4059017.png)
